4',5-Di-O-acetyl Genistein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4',5-Di-O-acetyl Genistein is a derivative of genistein, a naturally occurring isoflavone predominantly found in soybeans and other legumes. The compound has the molecular formula and a molecular weight of 354.31 g/mol . The acetylation at the 4' and 5' positions enhances the lipophilicity and stability of genistein, which may improve its bioavailability and biological activity . Genistein itself is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .

The synthesis of 4',5-Di-O-acetyl Genistein typically involves the acetylation of genistein using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This reaction results in the formation of acetylated hydroxyl groups at positions 4' and 5', yielding a compound with altered solubility and reactivity compared to its parent molecule .

General Reaction Scheme- Starting Material: Genistein

- Reagents: Acetic anhydride or acetyl chloride, Pyridine (as a base)

- Reaction Conditions: Stirring at room temperature or under reflux conditions

- Product: 4',5-Di-O-acetyl Genistein

4',5-Di-O-acetyl Genistein exhibits several biological activities attributed to its structural modifications. It retains the anticancer properties of genistein, acting through multiple pathways such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis . The compound has shown significant efficacy in various cancer models, including breast and prostate cancer cells, by modulating estrogen receptors and influencing signaling pathways involved in cell proliferation and survival .

Additionally, studies indicate that derivatives like 4',5-Di-O-acetyl Genistein may enhance antioxidant activity due to increased lipophilicity, which allows better cellular penetration .

The synthesis of 4',5-Di-O-acetyl Genistein can be achieved through several methods:

- Acetylation Method:

- Reagents: Acetic anhydride or acetyl chloride.

- Catalyst/Base: Pyridine or triethylamine.

- Procedure: Dissolve genistein in an organic solvent (e.g., dichloromethane), add acetic anhydride, and stir at room temperature for several hours.

- Glycosylation Method:

4',5-Di-O-acetyl Genistein has potential applications in various fields:

- Pharmaceuticals: As a lead compound for developing anticancer drugs due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Nutraceuticals: Used in dietary supplements aimed at promoting health benefits associated with isoflavones, including hormonal balance and cardiovascular health.

- Cosmetics: Incorporated into skincare products for its antioxidant properties that may protect skin from oxidative stress.

Research has indicated that 4',5-Di-O-acetyl Genistein interacts with various biological targets:

- Estrogen Receptors: The compound exhibits selective estrogen receptor modulation, which may influence estrogen-related pathways in target tissues .

- Kinase Inhibition: It has been shown to inhibit specific kinases involved in cancer cell signaling pathways, contributing to its antiproliferative effects .

- Antioxidant Activity: The compound enhances the production of reactive oxygen species, leading to increased apoptosis in cancer cells while protecting normal cells from oxidative damage .

Several compounds share structural similarities with 4',5-Di-O-acetyl Genistein. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Genistein | Basic structure without acetylation | Natural isoflavone with broad bioactivity |

| Daidzein | Similar isoflavone structure but lacks hydroxyl groups | Estrogenic activity; less potent than genistein |

| Biochanin A | Methylated form of genistein | Exhibits anti-inflammatory properties |

| 7-O-carboxymethyl-genistein | Carboxymethyl derivative | Increased water solubility |

| 6-carboxymethyl-genistein | Another carboxymethyl derivative | Enhanced estrogen receptor modulation |

4',5-Di-O-acetyl Genistein stands out due to its unique acetylation pattern that enhances stability and bioavailability compared to other derivatives while retaining significant biological activity against various diseases, particularly cancer.

Molecular Architecture

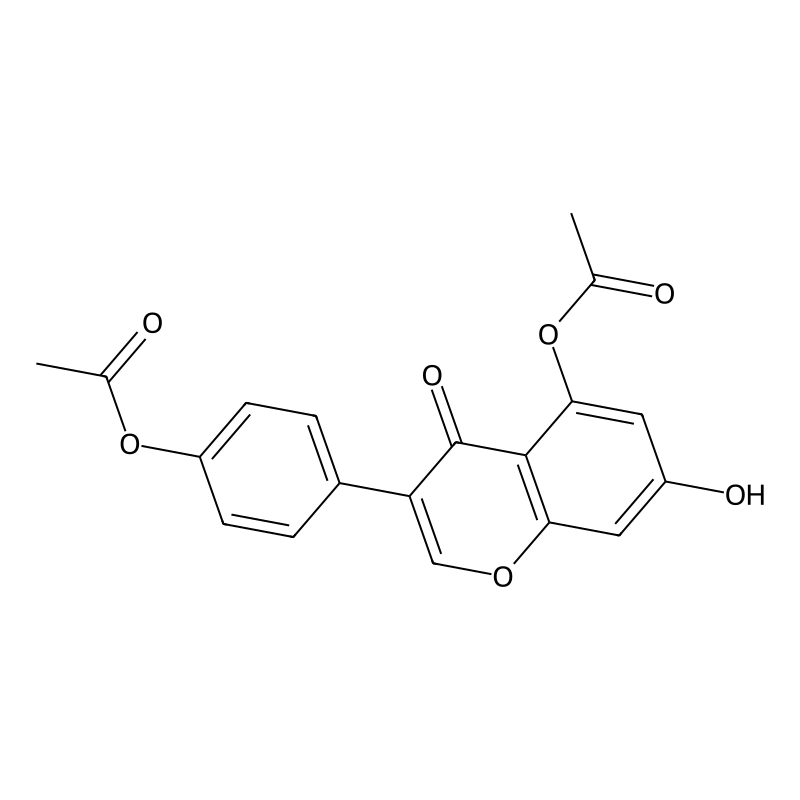

4',5-Di-O-acetyl Genistein (C₁₉H₁₄O₇) retains the core isoflavone skeleton of genistein, comprising three fused rings: two aromatic rings (A and B) and a heterocyclic ring (C). Acetylation occurs at the 4'- and 5-hydroxyl groups, yielding the structure:

Chemical formula:

$$ \text{C}{19}\text{H}{14}\text{O}_{7} $$

IUPAC name:

[4-(5-acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 354.3 g/mol | PubChem |

| XLogP3-AA (lipophilicity) | 2.3 | PubChem |

| Hydrogen bond donors | 1 | PubChem |

| Rotatable bonds | 5 | PubChem |

| Solubility | Ethanol, DMSO; insoluble in water | EvitaChem |

Spectral Characterization

Historical Milestones in Genistein Research

| Year | Milestone | Research Focus | Key Contributors |

|---|---|---|---|

| 1899 | First isolation from Genista tinctoria | Plant secondary metabolite isolation | Perkin and Newbury |

| 1926 | Chemical structure establishment | Structure elucidation and characterization | Baker and Robinson |

| 1928 | First chemical synthesis | Synthetic organic chemistry methodology | Baker and Robinson |

| 1931 | Genistin isolation from soybean | Glycoside chemistry and hydrolysis | Soybean researchers |

| 1940 | Isoflavone fertility effects identified | Reproductive biology studies | Australian researchers |

| 1957 | Coumestrol phytoestrogen isolation | Phytoestrogen classification | Bickoff and colleagues |

| 1980 | Equol metabolite discovery | Metabolic pathway elucidation | Setchell research group |

| 1990 | Cancer prevention research initiation | Therapeutic applications | National Cancer Institute |

The development of regioselective acetylation methods during the 1980s and 1990s marked a significant advancement in genistein derivative chemistry [9]. Researchers discovered that the 4' and 5 positions of genistein exhibited enhanced reactivity toward acetylation due to their electronic and steric environments [9]. This selectivity enabled the controlled preparation of specific acetylated derivatives, including 4',5-Di-O-acetyl genistein, with high regioselectivity and yield.

Significance in Isoflavone Research

The significance of genistein derivatives in isoflavone research extends far beyond simple chemical modification, representing a paradigm shift in understanding structure-activity relationships and therapeutic potential. The recognition of genistein's phytoestrogenic properties in the 1940s, initially observed through fertility problems in sheep grazing on isoflavone-rich clover, established isoflavones as biologically active compounds with hormone-like effects [10] [11] [12].

The structural similarity between genistein and 17-beta-estradiol became a cornerstone of isoflavone research, revealing how plant-derived compounds could interact with mammalian estrogen receptors [13] [14]. This discovery fundamentally changed the understanding of plant-animal interactions and established the concept of selective estrogen receptor modulators derived from natural sources [13]. The dual agonist and antagonist activity of genistein, depending on the biological context, demonstrated the complexity of phytoestrogen action and highlighted the need for detailed structure-activity studies.

Genistein's identification as a potent inhibitor of tyrosine-specific protein kinases represented another revolutionary discovery in isoflavone research [15]. The compound demonstrated specific inhibition of epidermal growth factor receptor kinase, pp60 v-src kinase from Rous sarcoma virus, and pp110 kinase from Gardner-Arnstein feline sarcoma virus, while showing no inhibitory activity against serine and threonine-specific kinases [15]. This selectivity profile established genistein as a valuable research tool for studying protein kinase signaling pathways and cancer biology.

Research Areas and Impact Assessment

| Research Domain | Key Discoveries | Research Impact | Current Applications |

|---|---|---|---|

| Phytoestrogen Biology | Structural similarity to estradiol, dual receptor activity | Foundation for phytoestrogen field | Hormone replacement alternatives |

| Cancer Research | Tyrosine kinase inhibition, apoptosis induction | Multiple clinical trials initiated | Chemoprevention strategies |

| Cardiovascular Health | Cholesterol reduction, arterial protection | Dietary recommendation development | Functional food formulations |

| Synthetic Chemistry | Suzuki-Miyaura coupling, deoxybenzoin routes | Enhanced derivative accessibility | Pharmaceutical intermediate synthesis |

| Agricultural Science | Clover disease identification, reproductive effects | Feed formulation guidelines | Animal nutrition optimization |

| Nutritional Science | Bioavailability studies, metabolic pathways | Functional food development | Personalized nutrition approaches |

The metabolic studies of genistein revealed complex biotransformation pathways involving sulfation and glucuronidation [16]. The discovery of individual variation in isoflavone metabolism, particularly the identification of equol producers versus non-producers, revolutionized understanding of how genetic and microbiome factors influence phytoestrogen efficacy [17] [11]. This research established the foundation for personalized nutrition approaches based on individual metabolic capacity.

Cancer research utilizing genistein has demonstrated its multifaceted mechanisms of action, including cell cycle arrest, apoptosis induction, and inhibition of angiogenesis [13] [18] [3]. Studies have shown that genistein can modulate the expression of genes critical for cell proliferation control, oncogenesis, and signal transduction pathways [13]. The compound's ability to sensitize cancer cells to chemotherapeutic agents through nuclear factor-kappa B inactivation has opened new avenues for combination therapy research [13].

The significance of genistein in cardiovascular health research emerged prominently in 1995 when soy protein gained worldwide attention for its cholesterol-lowering effects [11] [19]. This discovery led to extensive research into the mechanisms underlying cardiovascular protection, including antioxidant activity, endothelial function improvement, and lipid metabolism modulation [20]. The research has contributed to dietary recommendations and the development of functional foods targeting cardiovascular health.

Evolution of 4',5-Di-O-acetyl Genistein as a Research Focus

The evolution of 4',5-Di-O-acetyl genistein as a specific research focus represents the convergence of protection group chemistry, bioactivity enhancement strategies, and structure-activity relationship studies. The initial interest in this derivative arose from the need for protected forms of genistein that could undergo selective chemical transformations without interference from the reactive hydroxyl groups [7] [21].

Early protection chemistry research during the 1950s through 1970s established acetyl groups as highly effective protecting groups for phenolic hydroxyl groups [5] [6]. The acetyl function demonstrated remarkable stability under basic conditions while remaining easily removable through mild hydrolysis, making it ideal for multi-step synthetic sequences [7] [22]. These characteristics made acetylated genistein derivatives attractive intermediates for complex molecule synthesis.

The development of regioselective acetylation methods during the 1980s and 1990s enabled researchers to target specific hydroxyl positions in genistein [9]. The 4' and 5 positions emerged as preferentially reactive sites due to their electronic environment and steric accessibility [9]. This selectivity allowed for the controlled preparation of 4',5-Di-O-acetyl genistein with high regioselectivity, providing a valuable synthetic intermediate for further chemical elaboration.

Evolution of Research Focus by Development Phase

| Development Phase | Research Objectives | Key Methodologies | Research Findings | Applications |

|---|---|---|---|---|

| Early Protection Chemistry (1950s-1970s) | Hydroxyl protection strategy development | Acetic anhydride acetylation, acid catalysis | Effective basic-stable protection achieved | Synthetic intermediate preparation |

| Selective Derivatization (1980s-1990s) | Regioselective acetylation methods | Steric hindrance and reactivity exploitation | 4' and 5 positions preferentially acetylated | Multi-step transformation protection |

| Bioactivity Enhancement (2000s-2010s) | Improved bioavailability investigation | Cell culture studies, pharmacokinetic evaluation | Acetylation modulates solubility and uptake | Prodrug development strategies |

| Structure-Activity Studies (2010s-Present) | Acetylation pattern correlation with activity | Inhibition constant determination, receptor binding | Position-specific effects on kinase inhibition | Structure-activity relationship elucidation |

| Synthetic Optimization (Current Research) | Route optimization and purification enhancement | Green chemistry approaches, scalable synthesis | Automated synthesis protocols developed | High-throughput screening libraries |

Bioactivity enhancement research during the 2000s and 2010s investigated how acetylation patterns could modulate the biological properties of genistein [23] [24]. Studies revealed that acetylation could significantly influence solubility, cellular uptake, and bioavailability [25]. The 4',5-Di-O-acetyl derivative demonstrated altered pharmacokinetic properties compared to the parent compound, suggesting potential applications as a prodrug for enhanced oral bioavailability [23].

Structure-activity relationship studies have provided detailed insights into how acetylation at specific positions affects biological activity [26] [9]. Research has shown that acetylation at the 4' and 5 positions can modulate tyrosine kinase inhibitory activity, with some derivatives exhibiting enhanced or altered selectivity profiles [26]. These findings have contributed to the understanding of how structural modifications can fine-tune biological activity while maintaining the core pharmacophore.

Recent synthetic optimization research has focused on developing efficient, scalable methods for preparing 4',5-Di-O-acetyl genistein and related derivatives [27]. Green chemistry approaches have been implemented to reduce environmental impact while maintaining high yields and selectivity [22]. Automated synthesis protocols have been developed to enable high-throughput preparation of derivative libraries for biological screening [27].

The evolution of analytical methods has paralleled the development of 4',5-Di-O-acetyl genistein research. Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have enabled precise structural characterization and purity assessment [28]. These analytical capabilities have been essential for establishing structure-activity relationships and ensuring the quality of synthetic materials for biological evaluation.

Acetic Anhydride-Based Synthesis

The most widely employed synthetic approach utilizes acetic anhydride as the primary acetylating agent [4] [5]. This methodology involves the treatment of genistein with excess acetic anhydride in the presence of basic catalysts such as triethylamine or pyridine [4]. The reaction typically proceeds under mild conditions at room temperature to 50°C for 1-6 hours under an inert atmosphere [6]. The mechanism involves nucleophilic attack of the phenolic hydroxyl groups on the electrophilic carbonyl carbon of acetic anhydride, resulting in the formation of acetyl esters with concurrent elimination of acetic acid [7].

Research findings indicate that this approach can achieve yields ranging from 70-90% when optimized conditions are employed [4]. The selectivity for the 4' and 5-positions can be enhanced through careful control of stoichiometry and reaction temperature, though complete regioselectivity remains challenging without additional protective strategies [3].

Acetyl Chloride Methodology

An alternative approach employs acetyl chloride as the acetylating reagent [8]. This method typically requires the use of dry dichloromethane as solvent and triethylamine as base, with reactions conducted at 0°C to room temperature for 2-4 hours under strictly anhydrous conditions [9]. The acetyl chloride method often provides faster reaction rates compared to acetic anhydride, though yields are generally moderate, ranging from 60-85% [8].

The use of acetyl chloride offers advantages in terms of reaction kinetics but requires more stringent moisture exclusion due to the high reactivity of acetyl chloride with water [9]. The formation of hydrogen chloride gas as a byproduct necessitates effective neutralization and removal procedures [9].

Advanced Synthetic Strategies

Selective Protection Approaches

For achieving high regioselectivity in the acetylation process, multi-step synthetic strategies employing temporary protecting groups have been developed [10] [11]. These methodologies involve the initial protection of specific hydroxyl groups, followed by selective acetylation of the desired positions, and subsequent deprotection to yield the target compound [11].

The selective protection strategy typically employs methoxymethyl ethers or tert-butyldimethylsilyl groups for temporary hydroxyl protection [10] [2]. While this approach can achieve superior regioselectivity, the multi-step nature results in lower overall yields of 40-70% and increased synthetic complexity [10].

Enzymatic Acetylation Methods

Emerging research has explored enzymatic approaches using lipases as biocatalysts for the selective acetylation of isoflavones [12]. These methods typically employ vinyl acetate as the acetyl donor and operate under mild conditions at 37°C for 24-48 hours in organic solvents [12]. While enzymatic methods offer excellent selectivity and environmentally benign conditions, yields are generally modest at 30-60% [12].

Microwave-Assisted Synthesis

Modern synthetic approaches have incorporated microwave irradiation to accelerate acetylation reactions [13]. These methods utilize 4-dimethylaminopyridine as catalyst and can achieve reaction completion in 15-30 minutes at 80°C under microwave conditions [13]. Yields of 65-85% have been reported with this approach, demonstrating both efficiency and energy conservation [13].

Mechanistic Considerations and Optimization

Reactivity Patterns of Phenolic Hydroxyl Groups

The differential reactivity of hydroxyl groups in genistein significantly influences the synthetic outcome [14] [15]. The 7-hydroxyl group demonstrates the highest acidity due to its position adjacent to the carbonyl group, making it the most reactive toward acetylation [14]. The 5-hydroxyl group shows intermediate reactivity, while the 4'-hydroxyl group on the B-ring exhibits the lowest reactivity [14].

Research has demonstrated that genistein can undergo histone acetylation and affect chromatin remodeling, indicating the importance of understanding the precise positioning of acetyl groups for biological activity [14] [16]. The enhancement of acetylation at specific positions correlates with altered gene expression patterns in various cellular systems [16] [17].

Reaction Optimization Parameters

Systematic optimization studies have identified several critical parameters for maximizing yield and selectivity in acetylation reactions [4] [6]. Temperature control proves essential, with optimal ranges typically between 25-50°C for acetic anhydride methods [6]. Higher temperatures can lead to decomposition or over-acetylation, while lower temperatures result in incomplete conversion [6].

The molar ratio of acetylating agent to substrate significantly affects both yield and selectivity [4]. Excess acetylating agent generally improves conversion but may compromise selectivity, while stoichiometric amounts enhance selectivity at the expense of yield [4]. Catalyst selection and concentration also play crucial roles, with tertiary amines providing the best balance of reactivity and selectivity [6] [8].

Analytical Characterization and Purification

Spectroscopic Identification

The structural confirmation of 4',5-Di-O-acetyl Genistein relies on comprehensive spectroscopic analysis [4] [18]. Infrared spectroscopy reveals characteristic carbonyl stretching bands at 1755-1760 cm⁻¹ corresponding to the acetyl ester groups, while the disappearance of broad O-H stretching bands confirms complete acetylation [4]. Nuclear magnetic resonance spectroscopy provides definitive structural proof through the appearance of acetyl methyl signals at approximately 2.1 ppm in ¹H NMR spectra [4].

Mass spectrometry analysis confirms the molecular weight increase corresponding to the addition of two acetyl groups, with characteristic fragmentation patterns showing loss of acetyl groups under electron impact conditions [4] [18]. High-resolution mass spectrometry enables precise molecular formula determination and structural confirmation [18].

Purification Methodologies

The isolation and purification of 4',5-Di-O-acetyl Genistein typically employ column chromatography techniques using silica gel as the stationary phase [4] [19]. Optimal solvent systems generally consist of hexane-ethyl acetate mixtures with gradients ranging from 25:1 to 1:1 volume ratios [4]. Preparative thin-layer chromatography serves as an effective alternative for smaller scale purifications [19].

High-performance liquid chromatography methods have been developed for both analytical and preparative applications [20] [21]. These methods typically employ reversed-phase C18 columns with water-acetonitrile mobile phases and UV detection at 254-260 nm [21] [18]. Retention times and peak shapes provide valuable information regarding purity and identity [21].

Structure-Activity Relationships and Biological Implications

Enhanced Lipophilicity and Bioavailability

The acetylation of genistein at the 4' and 5-positions significantly enhances the lipophilic character of the molecule, potentially improving membrane permeability and cellular uptake [4] [22]. Research has demonstrated that esterification of phenolic compounds can increase their stability in biological systems and extend their plasma half-life [4]. The modified physicochemical properties may lead to altered tissue distribution patterns and enhanced bioavailability compared to the parent genistein compound [22].

Pharmacological Activity Modulation

Studies have shown that acetylated derivatives of isoflavones can exhibit modified biological activities compared to their unmodified counterparts [3] [23]. The acetylation may serve as a prodrug strategy, where enzymatic hydrolysis in vivo releases the active genistein molecule at the target site [4]. Alternatively, the acetylated form itself may possess distinct pharmacological properties due to altered receptor binding affinity or cellular uptake mechanisms [3].

Research findings indicate that genistein derivatives with structural modifications at specific positions can demonstrate enhanced antiproliferative activity against various cancer cell lines [3] [23]. The acetylated derivatives may exhibit improved selectivity between normal and cancerous cells, potentially reducing adverse effects while maintaining therapeutic efficacy [3].

Industrial Applications and Scale-Up Considerations

Manufacturing Process Development

The development of scalable manufacturing processes for 4',5-Di-O-acetyl Genistein requires careful consideration of reaction safety, environmental impact, and economic feasibility [24]. Industrial-scale acetylation processes typically employ continuous flow reactors to ensure consistent product quality and minimize batch-to-batch variability [24]. Temperature and mixing control become critical factors at larger scales to prevent hot spots and ensure uniform reaction conditions [24].

The selection of acetylating agents for industrial applications must balance reactivity, cost, and safety considerations [24]. While acetic anhydride remains the preferred choice for most applications, alternative reagents such as isopropenyl acetate offer improved environmental profiles and safety characteristics [5].